4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine
Description
4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine (compound 17) is a fused heterocyclic compound synthesized via a three-step reaction starting from diethyl propargyl malonate and acetamidine hydrochloride. The process involves condensation, intramolecular cyclization under concentrated H2SO4, and subsequent chlorination with POCl3 . This compound serves as a key intermediate for generating derivatives with dual activity as receptor tyrosine kinase (RTK) inhibitors and microtubule-targeting agents. Its furopyrimidine core allows structural flexibility, enabling adaptation to binding sites in both ATP pockets of RTKs (e.g., VEGFR-2, PDGFR-β) and the vinca alkaloid site of tubulin .
Properties
IUPAC Name |
4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-4-3-6-7(9)10-5(2)11-8(6)12-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENLJHHUZMWCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)N=C(N=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The most widely documented method for synthesizing 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine involves the chlorination of a precursor compound, typically 2,6-dimethylfuro[2,3-d]pyrimidin-4-ol, using phosphorus oxychloride (POCl₃). The reaction proceeds via nucleophilic substitution, where the hydroxyl group at the 4-position is replaced by chlorine.
Procedure :
-
Reactant Preparation : 2,6-Dimethylfuro[2,3-d]pyrimidin-4-ol (1.0 equiv) is suspended in anhydrous POCl₃ (5–10 equiv).
-
Reaction Conditions : The mixture is heated under reflux (80–110°C) for 6–12 hours under an inert atmosphere.
-
Workup : Excess POCl₃ is removed via rotary evaporation, and the residue is neutralized with ice-cold sodium bicarbonate.
-
Purification : The crude product is extracted with dichloromethane, dried over Na₂SO₄, and purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
Key Data :
Optimization Strategies
-
Catalytic Additives : Inclusion of N,N-dimethylformamide (DMF) as a catalyst (1–2 mol%) enhances chlorination efficiency by stabilizing the intermediate oxaphosphonium ion.
-
Solvent-Free Conditions : Using excess POCl₃ as both reagent and solvent reduces side reactions and simplifies purification.
-
Temperature Control : Maintaining temperatures below 110°C prevents decomposition of the furan ring.
Cyclocondensation of Furan and Pyrimidine Precursors
Two-Step Synthesis via Intermediate Formation
An alternative route involves constructing the furo[2,3-d]pyrimidine core through cyclocondensation of a substituted furan with a pyrimidine precursor, followed by chlorination.
Step 1: Cyclocondensation
-
Reactants : 5-Methylfuran-2-carbaldehyde (1.0 equiv) and 4,6-dimethylpyrimidin-2-amine (1.2 equiv).
-
Conditions : Heated in acetic acid (80°C, 8 hours) with catalytic p-toluenesulfonic acid (PTSA).
-
Intermediate : 2,6-Dimethylfuro[2,3-d]pyrimidin-4-ol (yield: 60–75%).
Step 2: Chlorination
Advantages :
-
Enables modular synthesis with tunable substituents.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Recent patents highlight the adoption of continuous flow reactors to improve scalability and safety:
-
Benefits :
-
Typical Setup :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| POCl₃ Chlorination | 85 | 95 | High | 120–150 |
| Cyclocondensation | 75 | 98 | Moderate | 180–220 |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Kinase Inhibitors
One of the primary applications of 4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine is in the synthesis of kinase inhibitors. Kinases are crucial enzymes involved in cellular signaling pathways, and their dysregulation is often linked to various diseases, including cancer. The compound serves as a core structure for developing selective inhibitors targeting specific kinases.
- Case Study: Development of Selective Kinase Inhibitors
Anticancer Properties
Derivatives of this compound have been investigated for their anticancer activities. Several studies indicate that modifications to this compound can enhance its efficacy against different cancer cell lines.
- Example: Anticancer Activity Assessment
Antiviral Activity
Research has also highlighted the potential antiviral properties of this compound derivatives. These compounds have been evaluated for their effectiveness against various viral infections.
- Research Findings:
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. Given the role of inflammation in numerous diseases, including rheumatoid arthritis and cardiovascular diseases, these derivatives could provide therapeutic benefits.
- Clinical Relevance:
Synthesis and Modification
The synthesis of this compound is critical for its application in drug discovery. Various synthetic routes have been developed to produce this compound efficiently.
| Synthesis Method | Description | Yield |
|---|---|---|
| Method A | Utilizing methyl acetoacetate and acetamidine hydrochloride under reflux conditions | High |
| Method B | Employing palladium-catalyzed reactions for functionalization | Moderate |
These methods allow researchers to modify the compound further to enhance its biological activity and selectivity.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit receptor tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interfere with these pathways makes it a valuable tool in the study of cellular processes and the development of new therapeutic strategies .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidines
- 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS: 108831-68-1) replaces the oxygen atom in the fused furan ring with sulfur, resulting in a thienopyrimidine scaffold. This modification increases molecular weight (198.67 g/mol vs. ~181.6 g/mol for compound 17) and alters lipophilicity (XLogP3: 3.3 vs. ~2.5 for compound 17). While both compounds act as kinase inhibitors, the thieno analog exhibits reduced solubility and distinct binding kinetics due to sulfur’s larger atomic radius and polarizability .
- 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine (CAS: 83548-63-4) introduces phenyl substituents, enhancing steric bulk. This limits its ability to adopt the "horizontal" binding mode observed in compound 17, reducing RTK inhibition potency .
Pyrrolo[2,3-d]pyrimidines
- 4-Chloro-2,6-dimethylpyrrolo[2,3-d]pyrimidine (CAS: 1638764-22-3) incorporates a nitrogen-containing pyrrole ring. This analog shows moderate activity against microtubules (EC50 > 500 nM) but lacks dual RTK inhibition .
N-Alkyl Groups
- Compound 11 (N-methyl derivative of 17): Exhibits nanomolar potency against VEGFR-2 (IC50: 68.2 nM) and microtubules (EC50: 103 nM). The methyl group optimizes steric fit in the hydrophobic pocket of tubulin, enabling dual activity .
- Compound 12 (N-ethyl derivative): Reduced microtubule depolymerization activity (EC50: 1010 nM), highlighting the sensitivity of the binding site to alkyl chain length. Larger substituents (e.g., propyl, butyl) abolish activity due to steric clashes .
- Compound 10 (N-H analog): Inactive against microtubules, emphasizing the necessity of N-alkylation for tubulin binding .
4-Substituents
- The methoxy group enhances solubility but disrupts hydrophobic interactions in the tubulin pocket .
- 4-Trifluoromethyl derivatives (e.g., compound 6 ): Improved metabolic stability but reduced potency (VEGFR-2 IC50 > 200 nM), likely due to electronic effects .
Kinase Inhibition and Microtubule Targeting
| Compound | VEGFR-2 IC50 (nM) | PDGFR-β IC50 (nM) | Microtubule EC50 (nM) |
|---|---|---|---|
| 4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine (17) | 162 | 226 | N/A |
| Compound 11 | 68.2 | 90 | 103 |
| Sorafenib | 50 | 55 | N/A |
| CA-4 | N/A | N/A | 29 |
Compound 11 demonstrates superior dual activity compared to parent compound 17 , matching sorafenib in kinase inhibition and approaching CA-4 (combretastatin A-4) in microtubule disruption .
Overcoming Drug Resistance
- P-glycoprotein (Pgp) Resistance : Compound 11 retains efficacy in Pgp-overexpressing cell lines (resistance ratio: 1.2 vs. 8.3 for paclitaxel), bypassing efflux mechanisms .
- βIII-Tubulin Resistance : Relative resistance (Rr) for 11 is 0.82 in βIII-tubulin-expressing HeLa cells, compared to Rr = 8.3 for paclitaxel, indicating broad applicability .
Structural and Energetic Binding Modes
- VEGFR-2 Binding : Compound 11 adopts a "vertical" binding mode, forming hydrogen bonds with Cys917 and hydrophobic interactions with Leu838/Leu1033. This contrasts with the "horizontal" mode of compound 17 , which has higher conformational energy (ΔE = 1.78 kcal/mol) .
- Microtubule Binding : The 4'-OMe phenyl group of 11 mimics the A-ring of DAMA-colchicine, engaging in π-π stacking with β-tubulin’s Tyr224 and hydrogen bonding with Asn258 .
Biological Activity
4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, cell signaling modulation, and potential therapeutic applications, particularly in cancer treatment.
Overview of Biological Activity
The compound has been investigated for various biological activities, primarily its effects on enzyme inhibition and cell signaling pathways. Notably, it has shown potential as an inhibitor of receptor tyrosine kinases (RTKs), which are critical in cancer progression and cell signaling.
The mechanism of action for this compound involves interactions with specific molecular targets. It has been demonstrated to inhibit key enzymes and receptors involved in tumor growth and angiogenesis. For instance:
- Inhibition of VEGFR-2 and PDGFR-β : The compound exhibits inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor receptor beta (PDGFR-β), both of which are pivotal in tumor angiogenesis and progression .
- Tubulin Polymerization : It has also been associated with the inhibition of tubulin polymerization, which is essential for cell division. This activity contributes to its antiproliferative effects against various cancer cell lines .
In Vitro Studies
-
Antiproliferative Activity :
- In vitro studies have shown that this compound has significant antiproliferative effects against several cancer cell lines. For example, it demonstrated half-maximal inhibitory concentration (IC50) values in the low nanomolar range against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .
Cell Line IC50 (nM) A549 19 HeLa 1 HT-29 20 Jurkat 1 RS4;11 2 - Mechanistic Insights :
In Vivo Studies
Recent pharmacokinetic studies have evaluated the bioavailability and plasma exposure of the compound after oral administration. For instance:
- Following a single oral dose of 10 mg/kg in mice, plasma levels were recorded at Cmax 120 ng/mL, indicating moderate systemic exposure which is essential for evaluating therapeutic efficacy .
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other similar compounds within the furo[2,3-d]pyrimidine class:
| Compound | Target Activity | IC50 (nM) |
|---|---|---|
| 4-Chloro-2,6-dimethylfuro... | VEGFR-2 Inhibition | <20 |
| 6-Methyl cyclopenta fused... | Tubulin Depolymerization | <1 |
| N-methyl-4-(methoxyanilino)... | Dual EGFR and Tubulin Inhibitor | 30 |
Q & A
Q. What are the established synthetic routes for 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine, and how do reaction conditions influence yield?
The synthesis begins with diethyl propargyl malonate (13) and acetamidine hydrochloride (14) , condensed to form pyrimidine intermediate 15 (Scheme 1). Intramolecular cyclization under concentrated H₂SO₄ yields furo[2,3-d]pyrimidine 16 , followed by chlorination with POCl₃ to produce 17 (this compound) . Key factors:
- Cyclization efficiency : H₂SO₄ concentration and temperature affect intramolecular ring closure (87% yield for 16 ).
- Chlorination selectivity : Excess POCl₃ ensures complete substitution at the 4-position.
Q. Which structural features of this compound are critical for its biological activity?
- Chlorine at C4 : Essential for electrophilic reactivity in nucleophilic substitution reactions (e.g., with anilines) .
- Methyl groups at C2/C6 : Enhance steric stability and influence binding to receptor tyrosine kinases (RTKs) .
- Furopyrimidine core : Mimics ATP’s purine ring, enabling competitive inhibition of RTKs like VEGFR-2 and PDGFR-β .
Q. What in vitro assays are used to evaluate RTK inhibition by this compound?
- Phosphotyrosine ELISA : Measures inhibition of growth factor-induced phosphorylation (EGF, VEGF, PDGF-BB) in cell lines (A431, U251, SH-SY5Y). Cells pretreated with compound (0.17–10,000 nM) show dose-dependent reduction in phosphotyrosine levels, with IC₅₀ calculated via non-linear regression .
- Tubulin polymerization assays : Quantify microtubule destabilization using purified tubulin (IC₅₀ ~103 nM for compound 11 ) .
Q. How does this compound inhibit receptor tyrosine kinases (RTKs)?
It competes with ATP for binding to the kinase domain’s hinge region. Docking studies (MOE 2010.10) reveal two binding modes:
- Horizontal : Furopyrimidine parallel to the hinge (lower energy conformation, ΔE = 0.81 kcal/mol).
- Vertical : Scaffold perpendicular to the hinge (higher energy, ΔE = 1.78 kcal/mol). The horizontal mode is favored in VEGFR-2 and PDGFR-β .
Advanced Research Questions
Q. How does this compound achieve multi-target inhibition of RTKs and microtubules?
- RTK inhibition : Blocks ATP-binding pockets of VEGFR-2 (PDB:1YWN) and PDGFR-β via hydrogen bonding with Cys917 and Leu840 .
- Microtubule disruption : Binds the colchicine site on β-tubulin, inhibiting polymerization (IC₅₀ = 103 nM for 11 ) and inducing mitotic arrest . Structural flexibility allows adaptation to distinct binding pockets .
Q. How do derivatives of this compound overcome P-glycoprotein (Pgp)-mediated drug resistance?
- N-Alkyl substituents : Smaller groups (e.g., methyl in 11 ) enhance tubulin binding without Pgp recognition. Larger groups (propyl, butyl) reduce activity .
- βIII-Tubulin resistance : Compound 11 maintains potency in βIII-tubulin-overexpressing HeLa cells (Rr = 0.82 vs. paclitaxel’s Rr = 8.3) due to distinct binding kinetics .
Q. What in vivo models demonstrate the antitumor efficacy of this compound?
Q. How are computational docking studies validated for this compound’s RTK binding?
Q. How to resolve contradictions in predicted vs. observed binding modes?
- Energy conformation analysis : Compare docked poses (MOE) with systematic conformational searches (Sybyl-X 2.1). For compound 10 , vertical binding (ΔE = 1.03 kcal/mol) aligns with experimental activity, while higher-energy modes are discarded .
- Biological validation : Phosphorylation assays confirm dominant binding modes (e.g., horizontal mode in VEGFR-2) .
Q. What structural modifications improve aqueous solubility while retaining activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
